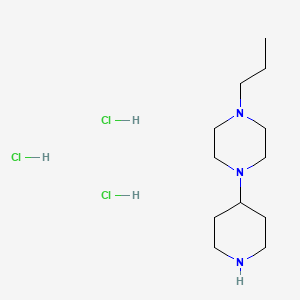
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with a methoxycarbonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid typically involves the borylation of a cyclopentene derivative. One common method is the hydroboration of a cyclopentene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other oxidized boron compounds.
Reduction: Boranes and other reduced boron species.
Substitution: Biaryl compounds and other cross-coupled products.
Applications De Recherche Scientifique
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopent-1-en-1-ylboronic acid
- (Cyclopent-1-en-1-yl)boronic acid
- Diethyl 2-cyclopenten-1-ylmalonate
Uniqueness
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and stability in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H11BO4 |
|---|---|
Poids moléculaire |
169.97 g/mol |
Nom IUPAC |
(2-methoxycarbonylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO4/c1-12-7(9)5-3-2-4-6(5)8(10)11/h10-11H,2-4H2,1H3 |
Clé InChI |
TYGSGVOGPKTBNK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(CCC1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)




![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)

![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)

